4-[(2-Nitrophenyl)selanyl]morpholine
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Overview
Description
4-[(2-Nitrophenyl)selanyl]morpholine is an organic compound with the molecular formula C10H12N2O3Se It is a derivative of morpholine, where the morpholine ring is substituted with a 2-nitrophenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)selanyl]morpholine typically involves the reaction of morpholine with 2-nitrophenylselenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenyl)selanyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The selenyl group can be oxidized to form selenoxides or selenones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[(2-Nitrophenyl)selanyl]morpholine has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)selanyl]morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The selenyl group can participate in redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenyl)morpholine: Similar structure but lacks the selenyl group.
4-(4-Nitrophenyl)morpholine: Similar structure with the nitro group in a different position.
4-(2-Aminophenyl)selanyl]morpholine: Similar structure with an amino group instead of a nitro group.
Uniqueness
4-[(2-Nitrophenyl)selanyl]morpholine is unique due to the presence of both the nitro and selenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
105358-09-6 |
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Molecular Formula |
C10H12N2O3Se |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
4-(2-nitrophenyl)selanylmorpholine |
InChI |
InChI=1S/C10H12N2O3Se/c13-12(14)9-3-1-2-4-10(9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI Key |
BYFWSKUSGFAHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[Se]C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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